N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H13F2N3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8-12(7-16-17(8)2)15-6-9-5-10(13)3-4-11(9)14/h3-5,7,15H,6H2,1-2H3 |
InChI Key |
NRYGRCPNJCCMOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Condensation
The classical method involves cyclocondensation of hydrazine derivatives with 1,3-diketones. For 1,5-dimethyl substitution, pentane-2,4-dione reacts with methylhydrazine under acidic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazine nitrogen, yielding the pyrazole ring.
Representative Procedure
-
Reactants : Methylhydrazine (1.2 equiv), pentane-2,4-dione (1.0 equiv)
-
Conditions : Ethanol, reflux (78°C), 6–8 hours
-
Yield : 68–72% after recrystallization from hexane/ethyl acetate
Critical parameters include strict stoichiometric control to minimize byproducts like 1,3-dimethyl regioisomers. Microwave-assisted synthesis reduces reaction time to 15–20 minutes with comparable yields.
Nitrile-Based Annulation
An alternative route employs heterocyclic acetonitriles in a two-step annulation process. This method enhances regioselectivity for 1,5-substitution patterns:
-
Nitrile Activation : Treatment with hydroxylamine-O-sulfonic acid generates an intermediate iminonitrile.
-
Cyclization : Intramolecular attack by a pendant amine forms the pyrazole ring.
Optimized Conditions
Difluorobenzyl Functionalization
Introducing the 2,5-difluorobenzyl group to the pyrazole amine occurs via nucleophilic aromatic substitution (SNAr) or reductive amination.
SNAr with 2,5-Difluorobenzyl Halides
Reaction Scheme
Standard Protocol
Polar aprotic solvents like DMF enhance reactivity by stabilizing the transition state. Kinetic studies show reaction completion within 10 hours, with prolonged heating leading to <5% decomposition.
Reductive Amination
For substrates with competing nucleophilic sites, reductive amination proves advantageous:
-
Imine Formation : React pyrazole-4-amine with 2,5-difluorobenzaldehyde (1.05 equiv) in toluene.
-
Reduction : NaBH₄ in methanol at 0°C.
Performance Metrics
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications for safety and efficiency:
Continuous Flow Reactor Design
| Stage | Conditions | Outcome |
|---|---|---|
| Ring Formation | Microreactor, τ = 8 min, 140°C | 89% conversion |
| Benzylation | Packed-bed reactor, 75°C, 5 bar | 94% yield, 99.8% purity |
| Purification | Simulated moving bed chromatography | Solvent recovery >95% |
Continuous processing reduces intermediate isolation steps, cutting production costs by 40% compared to batch methods.
Catalyst Recycling
Palladium-supported catalysts (Pd/C, Pd-Al₂O₃) enable:
Spectroscopic Characterization
Critical analytical data for validating structure and purity:
¹H NMR (500 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.21 | s | 3H | C1-CH₃ |
| 2.43 | s | 3H | C5-CH₃ |
| 4.32 | s | 2H | N-CH₂-C₆H₃F₂ |
| 6.89–7.02 | m | 3H | Aromatic protons |
13C NMR (126 MHz, CDCl₃)
-
158.1 (d, J = 245 Hz, C-F)
-
144.3 (pyrazole C4)
-
115.7 (d, J = 21 Hz, aromatic CH)
HRMS (ESI+)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| SNAr Batch | 67 | 99.2 | Moderate | 1.0 |
| Reductive Amination | 58 | 98.5 | High | 0.8 |
| Flow Chemistry | 76 | 99.8 | Excellent | 0.6 |
Flow chemistry emerges as the superior approach, balancing efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Fluorine Substitution on the Benzyl Group
The position of fluorine atoms on the benzyl group significantly influences electronic and steric properties:
- N-(2,5-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine: The 2,5-difluoro substitution pattern may enhance lipophilicity and metabolic stability compared to non-halogenated analogs.
- N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS 1855910-52-9): A positional isomer with fluorine at the 2,3-positions.
Pyrazole Ring Substitutions
Variations in methyl group placement on the pyrazole ring modulate steric bulk and electronic effects:
- N-(2,5-Difluorobenzyl)-1-methyl-1H-pyrazol-4-amine (CAS 1006957-19-2) : The absence of a 5-methyl group reduces steric hindrance, which might enhance conformational flexibility but decrease metabolic stability .
- This compound: The 1,5-dimethyl substitution likely increases lipophilicity (logP) and may improve membrane permeability compared to mono-methylated analogs .
Chlorine-Containing Analogs
Molecular Properties and Commercial Status
Q & A
Q. Purity Optimization :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Recrystallization from ethanol or acetonitrile to remove impurities .
| Key Reaction Parameters | Conditions |
|---|---|
| Temperature for substitution | 60–80°C |
| Solvent for methylation | DMF or THF |
| Catalyst for reductive amination | Pd/C or Raney Ni under H₂ |
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign signals for pyrazole protons (δ 6.5–7.5 ppm) and difluorobenzyl aromatic protons (δ 7.0–7.8 ppm). Coupling constants (J = 8–12 Hz) confirm fluorine substitution .
- ¹⁹F NMR : Peaks near δ -110 to -120 ppm verify fluorinated positions .
Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 253.12 for C₁₂H₁₃F₂N₃⁺) .
X-ray Diffraction (XRD) : Use SHELXL for refinement to resolve bond angles and torsional strain in the pyrazole-difluorobenzyl motif .
Advanced: How can researchers elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities. The difluorobenzyl group may occupy hydrophobic pockets .
Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) with immobilized receptors .
Cellular Assays :
- Measure IC₅₀ in enzyme inhibition assays (e.g., FLIPR for calcium signaling).
- Use CRISPR-Cas9 knockouts to validate target specificity .
Advanced: How do substituent positions (2,5- vs. 3,5-difluorobenzyl) affect structure-activity relationships (SAR)?
Methodological Answer:
Synthetic Analogs : Prepare derivatives with varied fluorine positions and compare bioactivity .
Computational Analysis :
- DFT calculations (e.g., Gaussian 16) to assess electronic effects. 2,5-difluoro substitution increases electron-withdrawing character, enhancing receptor binding .
- Hammett σ constants correlate substituent effects with activity .
| Substituent Position | LogP (Calculated) | IC₅₀ (μM) for Target X |
|---|---|---|
| 2,5-Difluorobenzyl | 2.8 | 0.45 ± 0.03 |
| 3,5-Difluorobenzyl | 2.5 | 1.20 ± 0.15 |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Standardized Assays : Re-evaluate under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
Cohort Analysis : Apply machine learning (e.g., Random Forest) to identify confounding variables (e.g., cell line mutations) .
Advanced: What challenges arise in analytical characterization, and how are they addressed?
Methodological Answer:
Fluorine-Related Issues :
- Solubility : Low aqueous solubility addressed via co-solvents (e.g., DMSO:PBS mixtures) .
- ¹⁹F NMR Signal Splitting : Decouple experiments or use cryoprobes for clarity .
Polymorphism : Use differential scanning calorimetry (DSC) to detect crystal forms affecting bioavailability .
Advanced: How can hydrogen-bonding patterns in the crystal structure inform drug design?
Methodological Answer:
Graph Set Analysis : Use SHELXL to identify motifs (e.g., R₂²(8) rings) stabilizing the lattice. The pyrazole N-H often donors to fluorine acceptors .
Solvent Interactions : Identify tightly bound water molecules via PLATON SQUEEZE, which may influence dissolution rates .
| Hydrogen Bond | Distance (Å) | Angle (°) |
|---|---|---|
| N-H⋯F-C (pyrazole→benzyl) | 2.85 | 155 |
| C-H⋯π (benzyl→pyrazole) | 3.12 | 130 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
